molecular formula C12H14ClNO3 B1364322 Methyl 2-chloro-4-morpholin-4-ylbenzoate CAS No. 175153-39-6

Methyl 2-chloro-4-morpholin-4-ylbenzoate

Cat. No. B1364322
M. Wt: 255.7 g/mol
InChI Key: YUNVILNVPWWADK-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-4-morpholin-4-ylbenzoate” is a chemical compound with the CAS Number: 175153-39-6 . The IUPAC name for this compound is methyl 2-chloro-4-(4-morpholinyl)benzoate .


Molecular Structure Analysis

The molecular formula of “Methyl 2-chloro-4-morpholin-4-ylbenzoate” is C12H14ClNO3 . The InChI code for this compound is 1S/C12H14ClNO3/c1-16-12(15)10-3-2-9(8-11(10)13)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 2-chloro-4-morpholin-4-ylbenzoate” is a solid substance with a melting point of 69 - 70 degrees Celsius . The molecular weight of this compound is 255.7 .

Scientific Research Applications

1. Antimicrobial Activity

Methyl 2-chloro-4-morpholin-4-ylbenzoate derivatives demonstrate significant antimicrobial properties. Studies have shown that morpholine-containing derivatives exhibit antibacterial and antifungal effects, particularly against gram-positive strains of microorganisms. For example, N-[4-methyl-2-(R-phenylimino)thiazol-3-yl]-morpholine derivatives have been identified as promising candidates for creating new effective antimicrobial drugs (Yeromina et al., 2019).

2. Potential Antioxidants

Research involving QSAR-analysis (Quantitative Structure-Activity Relationship) of morpholine derivatives, such as 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one, has highlighted their potential as antioxidants. This includes understanding the correlation between molecular structure and antioxidant activities, which aids in the design of new antioxidants (Drapak et al., 2019).

3. Synthesis and Antibacterial Screening

Studies on the synthesis and antibacterial screening of morpholine derivatives, including those related to Methyl 2-chloro-4-morpholin-4-ylbenzoate, have been conducted. These studies often involve the creation of complex molecular structures with specific antibacterial properties. For instance, compounds like 2-((2-hydroxy-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy) propyl)amino)-2-methylpropan-1-ol have shown moderate inhibition against Mycobacteria tuberculosis, indicating potential medicinal applications (Mali et al., 2019).

4. Imaging Applications

Methyl 2-chloro-4-morpholin-4-ylbenzoate derivatives have been synthesized for specific imaging applications, such as positron emission tomography (PET). For example, the synthesis of N-(3-chloro-4-fluorophenyl)-7-[11C]methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine, an inhibitor of the epidermal growth factor receptor, highlights the use of these compounds in diagnostic imaging (Holt et al., 2006).

5. Molluscicidal Properties

Certain derivatives, like 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, have demonstrated molluscicidal effects. Such studies provide insights into the potential use of these compounds in controlling mollusc populations, which can be significant in agricultural and environmental management (Duan et al., 2014).

Safety And Hazards

The safety information for “Methyl 2-chloro-4-morpholin-4-ylbenzoate” includes the following hazard statements: H302, H312, H332 . This means it can be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

methyl 2-chloro-4-morpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-16-12(15)10-3-2-9(8-11(10)13)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNVILNVPWWADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2CCOCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391520
Record name methyl 2-chloro-4-morpholin-4-ylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-4-morpholin-4-ylbenzoate

CAS RN

175153-39-6
Record name Methyl 2-chloro-4-(4-morpholinyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175153-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-chloro-4-morpholin-4-ylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-4-fluoro-benzoic acid methyl ester (3.51 g, 18.6 mmol), morpholine (1.95 mL, 22.3 mmol) and potassium carbonate (5.12 g, 37.1 mmol) in N-methylpyrrolidinone (20 mL) was stirred at 120° C. for 5 h. The reaction was cooled, diluted with ethyl acetate and filtered through Celite. The filtrate was washed four times with water, once with brine, was dried (sodium sulfate) and evaporated. Purification by flash chromatography (SiO2) eluted with 2:8 ethyl acetate:hexanes to provide 2-chloro-4-morpholin-4-yl-benzoic acid methyl ester (3.08 g, 65% yield) as a white solid. 1H-NMR (CDCl3, 500 MHz) 7.79 (d, 1H), 6.81 (d, 1H), 6.67 (dd, 1H), 3.81 (s, 3H), 3.78 (m, 4H), 3.20 (m, 4H) ppm; MS (FIA) 256.1 (M+H); HPLC (Method A) 3.275 min.
Quantity
3.51 g
Type
reactant
Reaction Step One
Quantity
1.95 mL
Type
reactant
Reaction Step One
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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